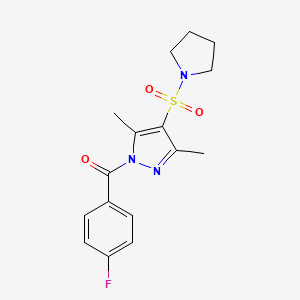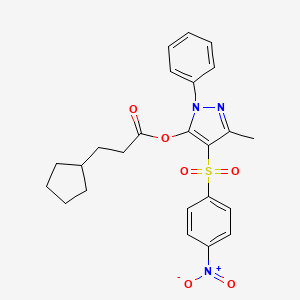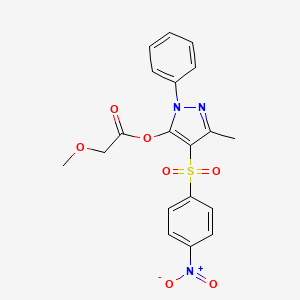![molecular formula C20H19F3N2O3 B6562617 N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091112-57-0](/img/structure/B6562617.png)
N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide, often referred to as DFE, is a synthetic molecule which has been studied for its potential applications in the fields of medicine and science. DFE has been found to be particularly useful in the synthesis of other compounds, and is also known for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
DFE has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile, as well as for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of DFE is not fully understood. However, it is believed that the molecule acts as a catalyst for certain reactions, allowing for the synthesis of other compounds. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. It is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFE are not fully understood. However, it is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE has several advantages and limitations when used in laboratory experiments. One of the main advantages of DFE is its ability to act as a catalyst for certain reactions, which can be used to synthesize other compounds. Additionally, DFE has been found to be particularly useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. However, one of the main limitations of DFE is its toxicity, which can be dangerous if not handled properly. Additionally, DFE has been found to be unstable in certain conditions, such as high temperatures or in the presence of certain chemicals.
Direcciones Futuras
The potential future directions of DFE are numerous. One potential direction is to further study the molecule’s mechanism of action and biochemical and physiological effects in order to better understand its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential use of DFE in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. Finally, further research could be done to explore the potential use of DFE as a catalyst for certain reactions, such as the synthesis of other compounds.
Métodos De Síntesis
DFE can be synthesized using a variety of methods. One of the most common methods involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with a nitroaromatic compound, such as 3,4-difluorobenzonitrile. The reaction of these two compounds produces a difluorophenyl ester, which is then reacted with an amine, such as ethylenediamine, to form the desired DFE molecule.
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-14-3-1-13(2-4-14)20(7-9-28-10-8-20)12-24-18(26)19(27)25-15-5-6-16(22)17(23)11-15/h1-6,11H,7-10,12H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMXOQVLJJCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562551.png)
![1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzoyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B6562559.png)
![4-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562564.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562580.png)
![4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562590.png)
![4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562594.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562602.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B6562605.png)
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562620.png)

